2-Chloro-5-(2-methylphenyl)benzoic acid
Overview
Description
2-Chloro-5-(2-methylphenyl)benzoic acid is a chemical compound with the CAS Number: 1184525-11-8 . It has a molecular weight of 246.69 . The IUPAC name for this compound is 4-chloro-2’-methyl [1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(2-methylphenyl)benzoic acid consists of a benzene ring with a carboxylic acid group (-COOH) and a chlorine atom attached, along with a 2-methylphenyl group .Scientific Research Applications
Plant Growth Regulation
Studies on plant growth-regulating substances have investigated the physiological activity of mono- and di-substituted chloro- and methyl-phenoxyacetic and benzoic acids, including compounds similar to 2-chloro-5-(2-methylphenyl)benzoic acid. These studies found that chlorine substitution tends to have a greater effect than methyl in conferring activity on benzoic acids. Specifically, disubstitution with chloro derivatives was more active, highlighting the potential of such compounds in regulating plant growth through their effect on the aromatic ring positioning of substituents (Pybus, Smith, Wain, & Wightman, 1959).
Chemical Synthesis and Reactions
The nitration of chloro-methylbenzoyl benzoic acids, including structures similar to 2-chloro-5-(2-methylphenyl)benzoic acid, has been studied, revealing the formation of nitrobenzoyl benzoic acid derivatives. This research provides insights into the reactivity and potential applications of these compounds in the synthesis of dyes and other chemical materials, demonstrating the versatility and reactivity of substituted benzoic acids in chemical synthesis (Arient, Šlosar, Štěrba, & Obruba, 1967).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of substituted quinazolinyl methyl nitrite derivatives from chloro-substituted benzoic acids highlight the potential biomedical applications of these compounds. By exploring their effects against various bacteria and fungi, researchers are uncovering the therapeutic potential of chloro-substituted benzoic acids in combating microbial infections, indicating that compounds like 2-chloro-5-(2-methylphenyl)benzoic acid could be valuable in the development of new antimicrobial agents (Chaitanya, Guguloth, Damodhar, & An, 2017).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the modification of benzoic acids, including chloro- and methyl-substituted derivatives, plays a crucial role in the synthesis and development of new materials. Studies on the crystal structure and polymorphism of fenamic and tolfenamic acids, derivatives related to 2-chloro-5-(2-methylphenyl)benzoic acid, have provided valuable insights into the design and development of materials with desired physical and chemical properties, impacting fields ranging from pharmaceuticals to advanced materials engineering (Uzoh, Cruz-Cabeza, & Price, 2012).
Safety and Hazards
properties
IUPAC Name |
2-chloro-5-(2-methylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWTZXXKFXJCND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681198 | |
Record name | 4-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-methylphenyl)benzoic acid | |
CAS RN |
1184525-11-8 | |
Record name | 4-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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